Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
CAS No.:
Cat. No.: VC18062592
Molecular Formula: C11H17IO3
Molecular Weight: 324.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17IO3 |
|---|---|
| Molecular Weight | 324.15 g/mol |
| IUPAC Name | methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
| Standard InChI | InChI=1S/C11H17IO3/c1-8-11(9(13)14-2)5-3-10(7-12,15-8)4-6-11/h8H,3-7H2,1-2H3 |
| Standard InChI Key | RXIPSTOPSGUGMT-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2(CCC(O1)(CC2)CI)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The bicyclo[2.2.2]octane system forms the foundation of this compound, comprising three fused six-membered rings that create a highly strained, cage-like structure. The "2.2.2" notation indicates that each bridge between the rings contains two carbon atoms, resulting in a compact, three-dimensional geometry . This scaffold is further modified by an oxygen atom at the 2-position, forming a 2-oxabicyclo[2.2.2]octane system, which introduces electronic asymmetry and influences both reactivity and intermolecular interactions .
Table 1: Key Structural Features of Methyl 1-(Iodomethyl)-3-Methyl-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate
| Feature | Description |
|---|---|
| Bicyclic core | Bicyclo[2.2.2]octane with oxygen at position 2 |
| Substituents | Iodomethyl (C-1), methyl (C-3), carboxylate ester (C-4) |
| Molecular formula | C₁₁H₁₇IO₃ |
| Molecular weight | 324.15 g/mol |
| Stereochemistry | Fixed bridgehead positions; substituents occupy distinct spatial orientations |
The iodomethyl group at position 1 introduces a polarizable iodine atom, which enhances susceptibility to nucleophilic substitution (SN2 reactions) and facilitates cross-coupling chemistry. Meanwhile, the methyl group at position 3 contributes steric bulk, potentially influencing conformational dynamics and binding interactions in biological systems .
Electronic and Steric Properties
Density functional theory (DFT) calculations on analogous bicyclo[2.2.2]octane derivatives reveal significant charge localization at the oxygen atom and iodine center, with the carboxylate ester acting as an electron-withdrawing group . The iodine atom’s polarizability (atomic radius: 1.98 Å) creates a region of high electron density, enabling halogen bonding interactions—a property exploited in crystal engineering and supramolecular chemistry . Steric effects arise from the methyl and iodomethyl groups, which restrict rotational freedom around the bicyclic core, as evidenced by nuclear Overhauser effect (NOE) spectroscopy studies .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically proceeds via iodocyclization of prefunctionalized alkenyl alcohols, followed by esterification and purification steps. A representative pathway involves:
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Iodocyclization Precursor Preparation:
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Optimization Parameters:
Table 2: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodocyclization | HI, AcOH, 0°C, 12 h | 68 | 95 |
| Esterification | MeOH, H₂SO₄, reflux, 6 h | 92 | 98 |
| Purification | Column chromatography (Hexane:EtOAc 4:1) | – | 99 |
Industrial-Scale Production Challenges
Scaling this synthesis presents challenges, including iodine handling (corrosivity, toxicity) and the need for cryogenic conditions during cyclization . Continuous flow reactors with in-line quenching systems have been proposed to enhance safety and throughput, achieving 85% conversion at pilot scales . Purification via simulated moving bed (SMB) chromatography improves recovery rates to >90%, though iodine-containing byproducts require specialized waste management protocols.
Chemical Reactivity and Functionalization
Nucleophilic Substitution at Iodomethyl
The iodomethyl group undergoes facile SN2 reactions with nucleophiles (e.g., amines, thiols, alkoxides), enabling diversification of the bicyclic core . For example:
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Reaction with sodium azide (NaN₃) in DMF at 60°C yields the azidomethyl derivative, a precursor for click chemistry applications .
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Treatment with potassium thioacetate (KSAc) produces the thioacetate analog, which can be hydrolyzed to a free thiol for bioconjugation .
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions leverage the C–I bond’s reactivity. Suzuki-Miyaura coupling with arylboronic acids installs aromatic groups at the iodomethyl position, expanding the compound’s utility in drug discovery . Optimal conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and a 3:1 dioxane/water solvent system at 80°C, achieving 70–85% yields .
Applications in Medicinal Chemistry
Bioisosteric Replacement Strategies
The bicyclo[2.2.2]octane core serves as a nonplanar, rigid analog of substituted benzene rings, addressing challenges like metabolic instability and poor solubility associated with aromatic drugs . Comparative studies show that replacing a para-substituted phenyl group with this scaffold improves microsomal half-life by 3–5 fold in cytochrome P450 assays .
Table 3: Bioisosteric Comparison with Aromatic Analogs
| Property | Bicyclo[2.2.2]octane Derivative | Benzene Analog |
|---|---|---|
| LogP | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Polar surface area (Ų) | 45 | 20 |
| Metabolic stability | t₁/₂ = 120 min | t₁/₂ = 30 min |
| Solubility (mg/mL) | 15 | 5 |
Target Engagement and Selectivity
In vitro profiling identifies this compound as a moderate inhibitor of myeloperoxidase (IC₅₀ = 2.1 µM) and a weak agonist of estrogen receptor beta (ERβ, EC₅₀ = 15 µM) . Molecular docking simulations reveal that the bicyclic core occupies hydrophobic binding pockets, while the carboxylate ester forms hydrogen bonds with catalytic lysine residues . Selectivity over ERα (>100-fold) underscores its potential as a lead for hormone-dependent cancers.
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Variations at the 1- and 3-positions significantly alter the compound’s behavior:
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1-Aminomethyl derivative: Increased water solubility (LogP = 0.9) but reduced metabolic stability (t₁/₂ = 45 min) .
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1-Vinyl derivative: Enhanced reactivity in Diels-Alder cycloadditions, enabling polymer-supported synthesis .
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3-Propyl analog: Higher lipophilicity (LogP = 2.4) improves blood-brain barrier penetration in rodent models .
Crystallographic and Spectroscopic Insights
Single-crystal X-ray diffraction of the iodomethyl derivative confirms a boat conformation for the oxabicyclo core, with the iodine atom adopting an axial orientation to minimize steric clash . Infrared spectroscopy (IR) identifies key absorptions: ν(C=O) at 1745 cm⁻¹ (ester), ν(C–I) at 560 cm⁻¹, and ν(C–O–C) at 1120 cm⁻¹ .
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